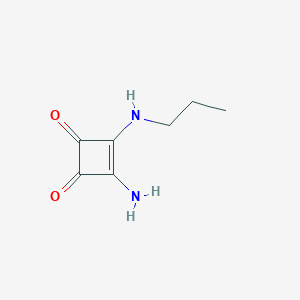

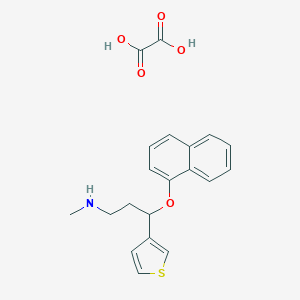

rac Duloxetine 3-Thiophene IsoMer Oxalate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

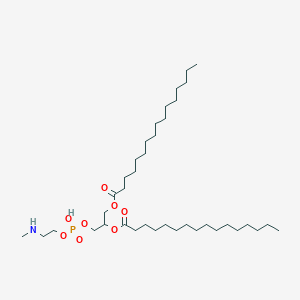

“rac Duloxetine 3-Thiophene IsoMer Oxalate” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO5S and a molecular weight of 387.45 . It is a stable isotope of Duloxetine .

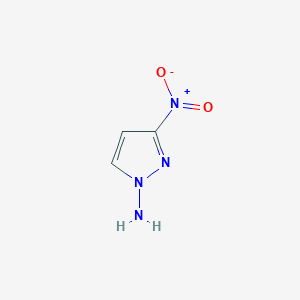

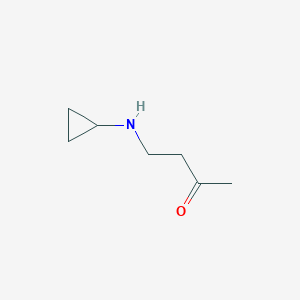

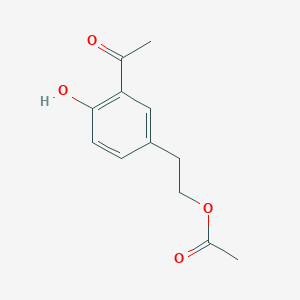

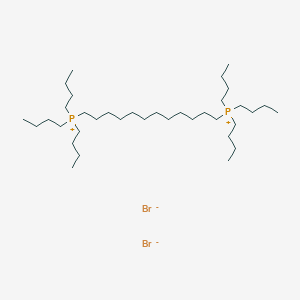

Molecular Structure Analysis

The molecular structure of “rac Duloxetine 3-Thiophene IsoMer Oxalate” consists of 27 heavy atoms . The compound has a complexity of 383 . The exact mass is 387.11404394 g/mol .Chemical Reactions Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 7 . The topological polar surface area is 124 Ų .Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 7 . The exact mass is 387.11404394 g/mol . The topological polar surface area is 124 Ų .科研应用

Hepatotoxicity and Cytochrome P450 Enzymes

Research has shown that rac Duloxetine does not cause irreversible time-dependent inhibition of cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C19, and CYP3A4/5). This indicates that the hepatotoxicity of duloxetine might not be related to the irreversible inhibition of these enzymes or the bioactivation of its thiophene moiety (Chan, New, Ho, & Chan, 2011).

Neurotransmitter Effects

Duloxetine, which includes the thiophene isomer, is a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) uptake in the hypothalamus and cerebral cortex of the rat brain. It significantly increases the extracellular levels of 5-HT and NE, suggesting its potential as an effective antidepressant agent (Engleman, Perry, Mayle, & Wong, 1995).

Synthesis and Structural Studies

Synthesis and X-ray analysis of thiophene derivatives, including duloxetine, are crucial in pharmaceutical research due to their diverse pharmacological activities. These studies aid in understanding the molecular geometry and interactions of duloxetine and similar compounds (Muhsinah et al., 2020).

Asymmetric Synthesis

Asymmetric synthesis of duloxetine, including the racemic version, is an area of focus in pharmaceutical chemistry. This involves exploring various catalysts and methods to achieve high yield and enantioselectivity, which is crucial for the drug's therapeutic efficacy (He, Li, Dai, & Yan, 2008).

Bioreductive Production

The bioreductive production of enantiopure (S)-duloxetine intermediates is significant for manufacturing antidepressant drugs. This process involves the use of specific enzymes and catalysts to achieve high enantioselectivity, essential for the drug's effectiveness (Ren, Liu, Pei, Wang, & Wu, 2015).

性质

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLJPXLAAGCEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Duloxetine 3-Thiophene IsoMer Oxalate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)

![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)